molecular formula C27H38O4 B600539 Kombic acid CAS No. 88674-93-5

Kombic acid

Número de catálogo: B600539
Número CAS: 88674-93-5
Peso molecular: 426.59
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Kombic acid (C₂₈H₄₀O₄) is a highly unsaturated resin acid first isolated from Pycnanthus angolensis (Kombo tree) seedfat, known as Kombo butter . Structurally, it is identified as 16-(2’,5’-dihydroxy-3’-methylphenyl)-2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraenoic acid, featuring a polyisoprene chain linked to a resorcinol nucleus . Its isolation involves precipitation with lead acetate, followed by decomposition with hydrogen sulfide and vacuum drying .

Kombic acid exhibits antioxidant, anticancer, and cholesterol-lowering properties. It stabilizes organic materials against oxidative degradation and is used in dietary supplements, cosmetics, and plastics . Derivatives like sarganol bis-succinate show high selectivity for inducing apoptosis in cancer cells .

Propiedades

Número CAS

88674-93-5

Fórmula molecular

C27H38O4

Peso molecular

426.59

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Sarganol/Sargahydroquinoic Acid

Sarganol, initially misidentified as kombic acid, shares the same corrected structure: 12-(2,5-dihydroxy-3-methylphenyl)-6,10-dimethyl-2-(4-methyl-3-pentenyl)-2E,6E,10E-dodecatrienoic acid .

  • Key Differences: Chain Length: Sarganol has a shorter polyisoprene chain (C₁₂) compared to kombic acid (C₁₆) . Applications: Sarganol bis-succinate derivatives are patented as apoptogens, while kombic acid is primarily utilized for antioxidative stabilization .
Myristoleic Acid

Myristoleic acid (C₁₄H₂₆O₂), a cis-9-tetradecenoic acid, co-occurs with kombic acid in Kombo butter .

  • Structural Contrast: Myristoleic acid is a straight-chain unsaturated fatty acid, lacking the phenolic resorcinol moiety present in kombic acid .
  • Functional Overlap :
    • Both compounds are isolated from Kombo butter for industrial applications, but myristoleic acid is used in cetyl myristoleate production, whereas kombic acid serves as an antioxidant .

Functional Analogs

Tocopherols (Vitamin E)

Tocopherols are lipid-soluble antioxidants with a chromanol ring system.

  • Efficacy Comparison: Kombic acid demonstrates superior antioxidative activity to tocopherols in preventing lipid peroxidation, as shown in U.S. Patent No. 6,489,494 . Mechanism: Unlike tocopherols, kombic acid’s resorcinol group enables radical scavenging via phenolic hydroxyls, while its polyisoprene tail enhances membrane penetration .
Terpenoid Quinones

Terpenoid quinones from P. kombo leaves, such as those described in U.S. Patent No. 5,674,900, share a polyisoprene backbone but feature a quinone nucleus instead of resorcinol .

  • Pharmacological Contrast: Terpenoid quinones are used for diabetes treatment, whereas kombic acid derivatives target cancer and cholesterol .

Comparative Data Table

Compound Molecular Formula Key Structural Features Primary Applications Pharmacological Activity
Kombic Acid C₂₈H₄₀O₄ Resorcinol + C₁₆ polyisoprene Antioxidants, anticancer agents Radical scavenging, apoptosis
Sarganol C₂₄H₃₄O₄ Resorcinol + C₁₂ polyisoprene Apoptogens (bis-succinate forms) Cancer cell specificity
Myristoleic Acid C₁₄H₂₆O₂ Straight-chain unsaturated fatty acid Cetyl myristoleate production Anti-inflammatory
Tocopherols C₂₉H₅₀O₂ (α-tocopherol) Chromanol ring + phytyl tail Dietary antioxidants Lipid peroxidation inhibition

Research Findings and Contradictions

  • Structural Misidentification: Early studies misassigned kombic acid’s structure as a C₁₆ tetraenoic acid, later corrected to a C₁₂ trienoic acid (sarganol) .
  • Antioxidant Superiority : Kombic acid outperforms tocopherols in oxidative stability tests, with a 30% higher radical quenching efficiency in lipid matrices .
  • Pharmacological Specificity: Sarganol bis-succinate induces apoptosis in cancer cells at IC₅₀ values of 5–10 μM, compared to 50–100 μM for non-derivatized kombic acid .

Q & A

Q. Table 1: Critical NMR Peaks for Kombic Acid

Proton/CarbonChemical Shift (ppm)MultiplicityAssignment
1H^1H-Olefinic5.10–5.30MultipletTetramethyl-hexadecatetraene
13C^{13}C-Aromatic115–125SingletResorcinol ring

Advanced: How can researchers resolve contradictions in reported antioxidant mechanisms of Kombic acid across in vitro vs. in vivo studies?

Answer:
Discrepancies often arise from differences in experimental design, such as:

  • Concentration ranges : In vitro assays (e.g., DPPH, ABTS) may use non-physiological doses, whereas in vivo studies require lower, bioavailable concentrations .
  • Model systems : Compare cell-free assays (direct radical scavenging) with cellular models (e.g., Nrf2 pathway activation) .
  • Standardization : Adopt systematic review frameworks (e.g., Cochrane guidelines) to harmonize variables like solvent polarity, pH, and temperature .

Q. Methodological Recommendations :

  • Perform dose-response curves across models.
  • Use isotopically labeled Kombic acid to track metabolic stability in vivo .

Basic: What are the primary natural sources of Kombic acid, and how are they validated botanically?

Answer:
Kombic acid is predominantly isolated from:

  • Kombo kernel fat (Pycnanthus angolensis) .
  • Seeds of Strophanthus kombe and S. hispidus , often co-occurring with cardioglycosides and alkaloids .
    Validation :
  • Chromatographic fingerprinting (HPLC or TLC) against reference standards.
  • Genetic barcoding of plant material to confirm species identity .

Advanced: What synthetic challenges arise in replicating Kombic acid’s stereochemically complex structure, and how are they addressed?

Answer:
Key challenges include:

  • Stereochemical control of the tetramethyl-hexadecatetraene chain and resorcinol linkage.
  • Oxidative degradation during synthesis due to high unsaturation.

Q. Strategies :

  • Modular synthesis : Build the terpenoid and resorcinol units separately, followed by coupling via Heck or Suzuki-Miyaura reactions .
  • Chiral chromatography : Separate diastereomers post-synthesis.
  • In situ stabilization : Use antioxidants (e.g., BHT) during reaction steps to prevent degradation .

Q. Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%) (HPLC)
Terpenoid synthesis6295
Resorcinol coupling4590
Final purification7899

Basic: What standardized protocols exist for quantifying Kombic acid in plant extracts?

Answer:
Quantitative methods :

  • HPLC-UV/DAD : Use a C18 column, mobile phase (acetonitrile:water, 70:30), λ = 280 nm (resorcinol absorbance) .
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 453 (molecular ion) .
    Validation parameters :
  • Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL).
  • Recovery rates (85–115%) via spiked matrix tests .

Advanced: How does Kombic acid’s terpenoid-resorcinol hybrid structure enhance its antioxidant efficacy compared to phenolic analogs like quercetin?

Answer:

  • Extended conjugation : The polyisoprene chain facilitates electron delocalization, stabilizing free radicals more effectively than simple phenolics .
  • Lipophilicity : Enhances membrane permeability, improving cellular uptake vs. hydrophilic analogs (e.g., gallic acid) .
    Experimental validation :
  • Computational modeling : Density Functional Theory (DFT) to compare bond dissociation energies (BDEs) of phenolic O-H groups .
  • In vitro assays : Parallel testing in lipid peroxidation (e.g., linoleic acid system) vs. hydrophilic (ABTS) models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.